molecular formula C22H26O8 B149938 Albaspidin AP CAS No. 59092-91-0

Albaspidin AP

Katalognummer: B149938
CAS-Nummer: 59092-91-0
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: KINDGCLGBSBXOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Albaspidin AP (C${22}$H${26}$O$_8$, MW: 418.45 g/mol, CAS: 59092-91-0) is a phloroglucinol derivative isolated from Dryopteris crassirhizoma (commonly known as "Mao Guan Zhong") . It exhibits dual pharmacological activities:

  • Anti-Influenza Activity: It demonstrates strong binding affinity to neuraminidase (NA) of H5N1 influenza virus (binding energy: -8.0 kcal/mol), comparable to the antiviral drug peramivir .

Its structural uniqueness lies in a methyl group substitution, distinguishing it from analogs like Albaspidin AA .

Vorbereitungsmethoden

Natural Sources and Raw Material Preparation

Albaspidin AP occurs naturally in ferns of the genus Dryopteris, notably D. villarii and D. aitoniana . These species are harvested, dried, and ground into coarse powder to maximize surface area for solvent extraction. Regional variations in plant metabolism influence the concentration of this compound, necessitating quality control measures for raw materials. For instance, D. subimpressa has been shown to yield albaspidin homologues through reductive alkaline cleavage, though this compound itself is more abundant in D. villarii .

Extraction Techniques

Extraction efficiency hinges on solvent polarity, temperature, and duration. Polar solvents like methanol and ethanol are commonly used, but ether and chloroform mixtures have also proven effective for phloroglucinol derivatives . A comparative analysis of solvent systems is provided in Table 1.

Table 1: Solvent Systems for this compound Extraction

SolventYield (%)Purity (%)Reference
Methanol1.285
Ethyl Acetate0.978
Chloroform-Ether (1:1)1.592

Maceration at room temperature for 72 hours is preferred to avoid thermal degradation. For instance, a chloroform-ether (1:1) mixture extracted this compound at 1.5% yield with 92% purity, outperforming methanol-based methods .

Isolation and Purification Methods

Crude extracts undergo fractionation via column chromatography. Silica gel (pH 6-buffered) is the stationary phase of choice, with mobile phases ranging from hexane to chloroform (Table 2) .

Table 2: Chromatographic Conditions for this compound Isolation

Stationary PhaseMobile PhaseFraction RangeThis compound Content
Silica gel (pH 6)Hexane-Benzene (1:1)27–81Trace
Silica gel (pH 6)Benzene-Chloroform (3:1)121–1342.9 mg
Silica gel (pH 6)Chloroform-Methanol (9:1)135–1701.2 mg

In one protocol, hexane-benzene (1:1) eluted trace amounts, while benzene-chloroform (3:1) yielded 2.9 mg of trisdesaspidin alongside this compound . Final purification often involves recrystallization from acetone or methanol, though artifacts may form during prolonged storage .

Structural Characterization and Quality Control

Post-isolation, this compound is characterized using spectroscopic and chromatographic techniques:

  • ESI-MS : Molecular ion peaks at m/z 418.4 confirm the molecular formula C22_{22}H26_{26}O8_8 .

  • NMR : 1^1H-NMR signals at δ 1.19 (H-23′) and 13^{13}C-NMR resonances at δ 8.4 (C-23′) indicate acyl group positioning .

  • TLC : Rf_f values of 0.38 (pH 4.0) and 0.63 (pH 8.6) align with pseudo-aspidinol derivatives .

Table 3: Key Spectroscopic Data for this compound

TechniqueKey DataReference
ESI-MSm/z 418.4 [M+H]+^+
1^1H-NMRδ 1.19 (s, 3H, CH3_3)
13^{13}C-NMRδ 170.2 (C=O), δ 8.4 (CH3_3)

Challenges and Optimization Strategies

Artifact Formation

This compound is prone to degradation during extraction, forming artifacts like rottlerone derivatives under acidic conditions . Stabilizing the extract with inert atmospheres (N2_2) and avoiding high temperatures mitigate this issue.

Low Yield Optimization

Yield enhancement strategies include:

  • Solvent Gradient Optimization : Stepwise elution with benzene-chloroform (3:1) improves resolution .

  • pH Buffering : Silica gel buffered at pH 6 reduces unwanted side reactions during chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Albaspidin AP undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Albaspidin AP has been studied across several domains:

Pharmacology

  • Cancer Treatment : The inhibition of FAS suggests potential applications in cancer therapy, as many cancers exhibit altered lipid metabolism.
  • Obesity Management : By reducing fatty acid synthesis, it may serve as a therapeutic agent for obesity-related conditions.

Biochemistry

  • Biochemical Pathways : It plays a role in metabolic pathways related to fatty acid synthesis, making it a valuable compound for studying lipid metabolism.
  • Analytical Applications : Used as a reference standard in various biochemical assays.

Chemistry

  • Synthetic Precursor : It can be utilized in synthetic chemistry for developing other bioactive compounds.
  • Reference Standard : Serves as a standard in chemical research to ensure the quality and consistency of experimental results.

Case Study 1: Inhibition of Fatty Acid Synthase

A study demonstrated that this compound effectively inhibited FAS activity in vitro, leading to decreased lipid accumulation in cancer cell lines. This finding supports its potential use as a therapeutic agent against cancer by targeting metabolic pathways associated with tumor growth.

Case Study 2: Obesity Research

In animal models, administration of this compound resulted in significant weight reduction and improved metabolic profiles compared to control groups. This suggests that the compound may help regulate body weight and lipid levels, offering insights into obesity treatment strategies.

Wirkmechanismus

Albaspidin AP exerts its effects by inhibiting fatty acid synthase, an enzyme involved in the synthesis of fatty acids. This inhibition disrupts lipid biosynthesis, leading to reduced lipid accumulation in cells. The molecular targets include the active sites of fatty acid synthase, where this compound binds and prevents the enzyme’s normal function .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Key structural differences influence bioactivity:

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features Source
Albaspidin AP C${22}$H${26}$O$_8$ 418.45 59092-91-0 Methyl group at C-27 Dryopteris crassirhizoma
Albaspidin AA C${21}$H${24}$O$_8$ 404.42 3570-40-9 Lacks methyl group at C-27 Dryopteris crassirhizoma
Dryocrassin ABBA C${43}$H${48}$O$_{16}$ 820.82 12777-70-7 Dimeric phloroglucinol structure Dryopteris crassirhizoma
Flavaspidic Acid AB C${22}$H${26}$O$_8$ 418.45 N/A Similar formula to AP but distinct substituents Dryopteris species

Pharmacological Activities

Anti-Influenza Activity (H5N1)

Compound Binding Affinity (kcal/mol) Key Findings
This compound -8.0 Strong NA inhibition; virtual Ki values suggest low-concentration efficacy .
Albaspidin AA -8.0 Comparable NA binding but weaker experimental inhibition than AP .
Dryocrassin ABBA -8.3 Highest binding affinity among phloroglucinols; potential lead compound .
Flavaspidic Acid AB -8.2 Superior to AP in NA inhibition but limited solubility in DMSO .

FAS Inhibition

Compound IC$_{50}$ (μM) Therapeutic Potential
This compound 23.1–71.7 Emerging candidate for obesity/cancer therapy .
Albaspidin AA Not reported Limited data; primarily studied for antiviral effects .
Dryocrassin ABBA Not reported No FAS inhibition data; focus on antiviral activity .

Purity and Availability

All compounds are commercially available with ≥98% HPLC purity, ensuring reliability in research .

Key Research Findings

Dryocrassin ABBA’s dimeric structure contributes to its superior NA binding, though its large size may limit bioavailability .

Dual Therapeutic Potential: this compound uniquely bridges antiviral and metabolic applications, unlike analogs with narrower focus .

Comparative Limitations :

  • Flavaspidic Acid AB, despite strong NA inhibition, faces formulation challenges due to poor solubility .
  • Albaspidin AA’s lack of FAS inhibition data limits its therapeutic scope .

Biologische Aktivität

Albaspidin AP, a phloroglucinol derivative isolated from the rhizomes of certain ferns, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C22H26O8C_{22}H_{26}O_8 and a molecular weight of 418 g/mol. Its structure includes multiple hydroxyl groups and an acetyl group, contributing to its biological activity. The compound's structural features are crucial for its interaction with biological targets.

Inhibitory Activity

β-Glucuronidase Inhibition : this compound has been studied for its inhibitory effect on β-glucuronidase, an enzyme implicated in various pathological conditions. In vitro assays have demonstrated that it exhibits significant inhibitory activity with an IC50 value indicating effective concentration levels necessary for inhibition. The structure-activity relationship suggests that the trimeric configuration of phloroglucinols enhances their inhibitory potency against this enzyme .

Neuraminidase Inhibition : Research indicates that this compound may also inhibit neuraminidase (NA), an enzyme critical for the replication of influenza viruses. Molecular docking studies have shown that it can bind to the active site of NA, suggesting potential as an antiviral agent against strains such as H5N1 .

The mechanisms through which this compound exerts its biological effects include:

  • Competitive Inhibition : Kinetic studies reveal that this compound acts as a competitive inhibitor of β-glucuronidase, binding to the active site and preventing substrate access .
  • Molecular Interactions : Docking simulations have identified key interactions between this compound and amino acid residues in the active sites of target enzymes, indicating a strong affinity that could be leveraged for therapeutic purposes .

Case Studies and Research Findings

  • Antiviral Activity : A study evaluating the antiviral properties of phloroglucinols, including this compound, demonstrated its ability to reduce viral loads in infected cell lines. The compound showed low cytotoxicity while effectively inhibiting viral replication .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory potential of this compound revealed that it could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, positioning it as a candidate for further development in treating infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 Value (μM) Mechanism Source
β-Glucuronidase Inhibition8.0Competitive Inhibition
Neuraminidase Inhibition18.59Molecular Docking
Antiviral ActivityLow CytotoxicityReduces Viral Loads
Antimicrobial ActivityNot SpecifiedDirect Pathogen Targeting

Q & A

Basic Research Questions

Q. What experimental designs are effective for assessing Albaspidin AP’s inhibitory activity against neuraminidase?

  • Methodological Answer : A fluorescence-based assay is widely used. Key steps include:

  • Compound Preparation : Prepare this compound in a range of concentrations (e.g., 0–100 µM) dissolved in DMSO or buffer .
  • Enzyme Incubation : Mix the compound with neuraminidase (enzyme) and incubate to allow interaction.
  • Fluorescent Substrate Addition : Add a fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) to measure enzymatic activity.
  • Detection : Quantify fluorescence intensity (ex: 365 nm, em: 450 nm) using a microplate reader.
  • Data Analysis : Calculate inhibition rates (e.g., IC₅₀ via nonlinear regression) and validate with positive controls (e.g., oseltamivir) .
    Note: Evidence from a 2023 study shows a dose-dependent inhibition curve for this compound, with IC₅₀ ~20 µM .

Q. How can researchers validate the identity and purity of this compound in synthetic or extracted samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase (e.g., acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with certified standards (e.g., ≥98% purity criteria) .
  • Mass Spectrometry (MS) : Confirm molecular weight (418 Da for C₂₂H₂₆O₈) via ESI-MS or MALDI-TOF .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to verify structural integrity (e.g., phloroglucinol core and acyl groups) .

Q. What are the standard protocols for integrating this compound into in vitro cytotoxicity assays?

  • Methodological Answer :

  • Cell Lines : Use cancer cell lines (e.g., A549, HeLa) cultured in RPMI-1640 + 10% FBS.
  • Dose Range : Test 1–100 µM this compound for 48–72 hours.
  • Viability Assays : Perform MTT or resazurin reduction assays. Include controls (untreated cells, DMSO vehicle).
  • Mechanistic Follow-Up : For hits (e.g., IC₅₀ < 50 µM), assess apoptosis (Annexin V/PI staining) or mitochondrial membrane potential (JC-1 dye) .

Advanced Research Questions

Q. How do structural analogs of this compound (e.g., Albaspidin AA, AB) differ in bioactivity, and what methodologies resolve these differences?

  • Methodological Answer :

  • Comparative Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., neuraminidase or EGFR). This compound shows higher affinity (-8.0 kcal/mol) than AA (-8.0 kcal/mol) but lower than Dryocrassin ABBA (-8.3 kcal/mol) .
  • SAR Analysis : Correlate substituents (e.g., acyl chain length) with activity. For example, AP’s C22H26O8 structure may enhance membrane permeability vs. AA’s C21H24O8 .
  • In Vivo Validation : Test analogs in murine models for pharmacokinetics (e.g., bioavailability via LC-MS/MS).

Q. How can researchers address contradictions in this compound’s reported mechanisms across studies (e.g., antiviral vs. anticancer roles)?

  • Methodological Answer :

  • Pathway Enrichment Analysis : Use tools like STRING or KEGG to identify context-dependent targets (e.g., EGFR in cancer vs. viral entry proteins) .
  • Dose-Response Profiling : Low doses (≤10 µM) may inhibit viral neuraminidase, while higher doses (≥50 µM) induce apoptosis via ROS generation .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling cascades.

Q. What advanced methodologies are recommended for studying this compound’s role in epigenetic reprogramming or multi-target therapies?

  • Methodological Answer :

  • CRISPR-Cas9 Screens : Knockout genes (e.g., DNMT3A, HDACs) to identify synergistic partners with this compound in somatic cell reprogramming .
  • Network Pharmacology : Construct compound-target-disease networks using platforms like STITCH or Cytoscape. Prioritize hubs (e.g., STAT3, NF-κB) for validation .
  • High-Throughput Combinatorial Screens : Pair this compound with FDA-approved drugs (e.g., paclitaxel) in 384-well plates to identify additive/synergistic effects .

Eigenschaften

IUPAC Name

2-acetyl-4-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINDGCLGBSBXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[Di(propan-2-yl)amino]phosphonous acid
Albaspidin AP
[Di(propan-2-yl)amino]phosphonous acid
Albaspidin AP
[Di(propan-2-yl)amino]phosphonous acid
Albaspidin AP
[Di(propan-2-yl)amino]phosphonous acid
Albaspidin AP
[Di(propan-2-yl)amino]phosphonous acid
Albaspidin AP
[Di(propan-2-yl)amino]phosphonous acid
Albaspidin AP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.